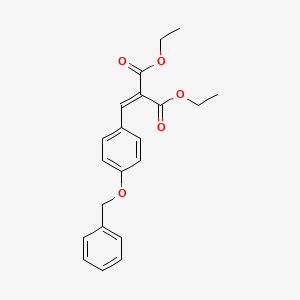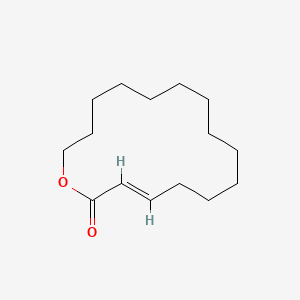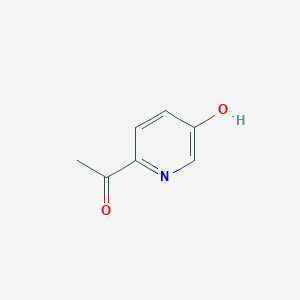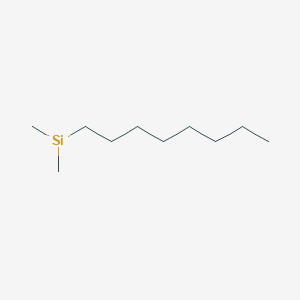
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Vue d'ensemble
Description
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (MTBA) is an organic acid that has a wide range of applications in the scientific research field. It is a derivative of benzoic acid, a common preservative found in food, and is a white, crystalline solid with a melting point of 155-157 °C. MTBA has been studied extensively for its potential use in a variety of applications, including medicinal chemistry, biochemistry, and drug development.
Applications De Recherche Scientifique
-
Scientific Field : Organic Chemistry
- Application Summary : “2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid” is a chemical compound available from suppliers like Sigma-Aldrich . It’s often used as a building block in organic synthesis .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research. As a building block, it could be used in various ways depending on the desired end product .
- Results or Outcomes : The outcomes would also depend on the specific research context. In general, using this compound could enable the synthesis of various other compounds .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives, which would include “2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid”, have been found to have diverse biological activities . They have been used to create compounds with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
- Methods of Application : These compounds are typically synthesized in a lab and then tested for their biological activities .
- Results or Outcomes : The specific results would depend on the exact compound and the biological activity being tested .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been found to have diverse biological activities . They have been used to create compounds with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
- Methods of Application : These compounds are typically synthesized in a lab and then tested for their biological activities .
- Results or Outcomes : The specific results would depend on the exact compound and the biological activity being tested .
-
Scientific Field : Pharmacology
- Application Summary : The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .
- Methods of Application : Abafungin is applied topically to the skin to treat fungal infections .
- Results or Outcomes : Abafungin has been found to be effective in suppressing skin infections caused by various fungi .
-
- Application Summary : “2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid” can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
- Methods of Application : The specific methods of application would depend on the context of the research .
- Results or Outcomes : The outcomes would also depend on the specific research context .
-
Scientific Field : Organic Chemistry
- Application Summary : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : These compounds are typically synthesized in a lab and then tested for their biological activities .
- Results or Outcomes : The specific results would depend on the exact compound and the biological activity being tested .
-
Scientific Field : Photosensitizers and Industrial Applications
- Application Summary : Thiazoles are a basic scaffold found in many natural compounds and have utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
- Methods of Application : The specific methods of application would depend on the context of the research .
- Results or Outcomes : The outcomes would also depend on the specific research context .
-
Scientific Field : Antidepressant Drug Design
- Application Summary : Thiazoles appear in various synthetic drugs as short-acting sulfa drug sulfathiazole and are used as an antidepressant drug (pramipexole) .
- Methods of Application : These compounds are typically synthesized in a lab and then tested for their biological activities .
- Results or Outcomes : The specific results would depend on the exact compound and the biological activity being tested .
-
Scientific Field : Anti-Inflammatory Drug Design
- Application Summary : Thiazoles are used as an anti-inflammatory drug (meloxicam) .
- Methods of Application : These compounds are typically synthesized in a lab and then tested for their biological activities .
- Results or Outcomes : The specific results would depend on the exact compound and the biological activity being tested .
-
Scientific Field : HIV/AIDS Drug Design
- Application Summary : Thiazoles are used in HIV/AIDS drug (ritonavir) .
- Methods of Application : These compounds are typically synthesized in a lab and then tested for their biological activities .
- Results or Outcomes : The specific results would depend on the exact compound and the biological activity being tested .
-
Scientific Field : Cancer Treatment Drug Design
- Application Summary : Thiazoles are used in cancer treatment drug (tiazofurin) .
- Methods of Application : These compounds are typically synthesized in a lab and then tested for their biological activities .
- Results or Outcomes : The specific results would depend on the exact compound and the biological activity being tested .
-
Scientific Field : Antibacterial and Antimycobacterial Drug Design
- Application Summary : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial .
- Methods of Application : These compounds are typically synthesized in a lab and then tested for their biological activities .
- Results or Outcomes : The specific results would depend on the exact compound and the biological activity being tested .
Propriétés
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRSCIXYHUTATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495670 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |
CAS RN |
65032-66-8 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



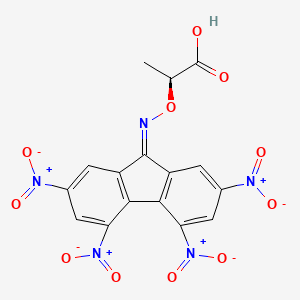


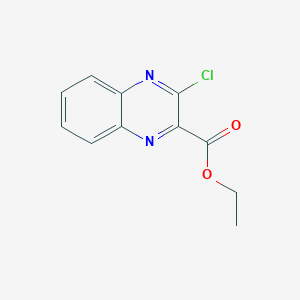
![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)





